5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid (CAS: 873785-69-4) is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core fused with a tetrahydro ring system and a carboxylic acid substituent at the 5-position. Its molecular formula is C₈H₁₀N₂O₂, and it serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h4-5,7H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVGNZYDLJDVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659441 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873785-69-4 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of Meldrum’s acid with 2-(nitromethylene)imidazolidine and benzaldehydes under a constant current in ethanol can yield the desired compound . The reaction conditions often include refluxing in ethanol or other suitable solvents, followed by purification steps such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,5-a]pyridine Derivatives
a. FAD286 (4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile)
- Structure : Replaces the carboxylic acid with a benzonitrile group.
- Activity : Potent aldosterone synthase inhibitor (IC₅₀ = 3 nM) with 40-fold selectivity over corticosterone synthase .
- Advantage : High CNS penetration due to lipophilic nitrile group.
- Limitation : Lower aqueous solubility compared to the carboxylic acid derivative .
b. Dexfadrostat (4-[(5R)-5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile)
- Structure : Enantiomerically pure (R)-form of FAD284.
- Activity : Improved selectivity (>150-fold) for aldosterone synthase inhibition.
- Application : Treats hypertension and heart failure by reducing aldosterone overproduction .
c. Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
Imidazo[1,2-a]pyridine Derivatives
a. Heparanase-1 Inhibitors (e.g., Lead Compound from )
- Structure : Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives.
- Activity : Inhibit heparanase-1 (IC₅₀ < 10 nM), a key enzyme in cancer metastasis.
- Selectivity : >100-fold selectivity over other proteases .
b. Antibacterial Agents (5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones)
Pharmacokinetic and Physicochemical Comparisons
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility (LogP ~1.3) compared to nitrile derivatives (LogP ~2.5) .
- Metabolic Stability : Imidazo[1,5-a]pyridines exhibit longer half-lives than [1,2-a] isomers due to reduced hepatic oxidation .
- Crystallinity : Hemihydrate forms (e.g., 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride hemihydrate) enhance stability under ambient conditions .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid (CAS No. 873785-69-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- Structure : The compound features a tetrahydroimidazo ring system attached to a carboxylic acid group, contributing to its unique chemical reactivity and biological interactions.
Recent studies have highlighted several mechanisms through which 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid exerts its biological effects:
-
Heparanase Inhibition :
- The compound has been identified as a potent inhibitor of Heparanase-1 (HPSE1), an enzyme involved in cancer progression and kidney diseases. Inhibition of HPSE1 is considered a promising therapeutic target due to its role in degrading heparan sulfate proteoglycans, which are crucial in tumor metastasis and inflammation .
- Antiproliferative Activity :
- Antioxidative Properties :
Case Study 1: Inhibition of HPSE1
A recent study optimized the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives to enhance selectivity and potency against HPSE1. The optimized compounds showed improved inhibitory activity compared to earlier versions while minimizing side effects related to other glucuronidases .
Case Study 2: Anticancer Activity
In vitro testing of various N-substituted benzimidazole carboxamides revealed significant antiproliferative activity correlated with structural modifications similar to those found in tetrahydroimidazo derivatives. These compounds demonstrated selective activity against MCF-7 breast cancer cells with IC₅₀ values as low as 3.1 μM .
Comparative Data Table
| Compound Name | CAS No. | Molecular Weight | Biological Activity |
|---|---|---|---|
| Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid | 873785-69-4 | 166.18 g/mol | HPSE1 Inhibitor; Antiproliferative |
| Tetrahydroimidazo[1,2-a]pyridine derivative | 37939863 | Varies | Enhanced HPSE1 Selectivity |
| N-substituted benzimidazole carboxamide | Various | Varies | Anticancer (IC₅₀ = 3.1 μM) |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid derivatives?
- Methodology : One-pot multicomponent reactions are widely used. For example, a sequential coupling of N-tosylhydrazones with amines under microwave irradiation (60–80°C, 1–3 hours) yields structurally diverse analogs with moderate to high yields (55–78%) . Ethyl or methyl ester intermediates (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo derivatives) are common precursors, followed by hydrolysis to generate the carboxylic acid moiety. Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Q. How can NMR and IR spectroscopy confirm the structural integrity of synthesized derivatives?
- Analytical Protocol :
- 1H NMR : Look for characteristic shifts in the tetrahydroimidazo-pyridine core. For example:
- Protons adjacent to the carboxylic acid group: δ 2.8–3.2 ppm (multiplet, CH2 groups in the tetrahydro ring).
- Aromatic protons in substituted phenyl groups: δ 7.1–8.3 ppm .
- 13C NMR : Carboxylic acid carbons appear at δ 170–175 ppm. Cyano groups (if present) resonate at δ 115–120 ppm .
- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch in esters) and ~3200 cm⁻¹ (broad, O-H stretch in carboxylic acids) .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to humidity, as imidazo-pyridine derivatives are prone to hygroscopic degradation .
Advanced Research Questions
Q. How can contradictory yields in multicomponent syntheses be resolved?
- Troubleshooting :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or incomplete cyclization). Adjust stoichiometry of amines or aldehydes to suppress competing pathways .
- Solvent Optimization : Replace methanol/water mixtures with DMF or THF to enhance solubility of hydrophobic intermediates, improving yields from 55% to >70% .
Q. What strategies enable regioselective functionalization of the imidazo-pyridine core?
- Functionalization Approaches :
- Electrophilic Substitution : Introduce nitro or cyano groups at the C7 position using HNO3/AcOH or KCN/CuCN, respectively .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh3)4, Na2CO3, 80°C) enable C8-aryl modifications .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Computational Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., C5 carboxylic acid as a hydrogen bond donor) .
- Molecular Docking : Screen against targets like GABA receptors using AutoDock Vina. The planar imidazo-pyridine ring shows potential π-π stacking with aromatic residues (e.g., Phe200 in GABA-A) .
Q. What pharmacological activities are plausible for this scaffold based on structural analogs?
- Hypothetical Bioactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
